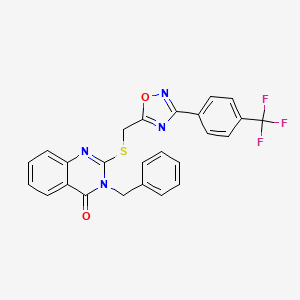

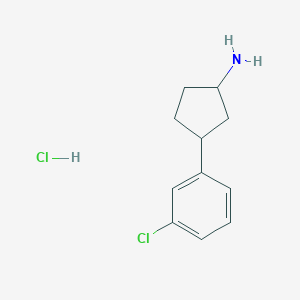

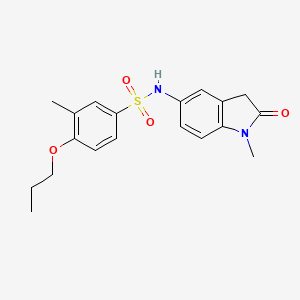

![molecular formula C23H19N3O3S2 B2787294 4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 361170-54-9](/img/structure/B2787294.png)

4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a hybrid of indolin-2-one and benzo[d]thiazol-2-yl moieties . These types of compounds have been studied for their potential biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various reactions . For instance, thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine have been synthesized .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been synthesized and evaluated for its antibacterial effects. Specifically, it was tested against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . Among the tested compounds, compound 7d exhibited susceptibility against S. aureus . Further research in this area could explore its potential as an antibacterial agent.

Anticancer Properties

The same compound was also investigated for its cytotoxic effects on cancer cells. Notably, it showed potency against several cancer cell lines:

The most potent compound against these tumor cells was compound 7g . DAPI staining of cancer cell lines treated with 7g revealed cell death. Additionally, apoptosis occurred in A549 cells, as evidenced by up-regulated Bax expression and down-regulated Bcl-2 expression from the mitochondrial pathway of apoptosis . This suggests that compound 7g could be a promising candidate for cancer therapy strategies.

Targeting Mnk-eIF4E Axis

Another study explored derivatives of this compound, specifically 4-(indolin-1-yl)-6-substituted-pyrimido[3,2-]pyrimidines . These derivatives exhibited high potency against Mnk1 and Mnk2 kinases (with IC values of 0.8 and 1.5 nM, respectively). They also demonstrated good selectivity among 30 selected kinases. Furthermore, these compounds inhibited the growth of MOLM-13 and K562 cell lines and down-regulated downstream proteins such as eIF4E , Mcl-1 , and c-myc .

Propriétés

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S2/c1-15-5-4-8-20-21(15)24-23(30-20)25-22(27)17-9-11-18(12-10-17)31(28,29)26-14-13-16-6-2-3-7-19(16)26/h2-12H,13-14H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFWVGSQFWNMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

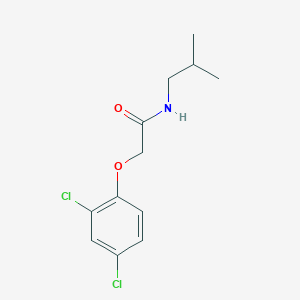

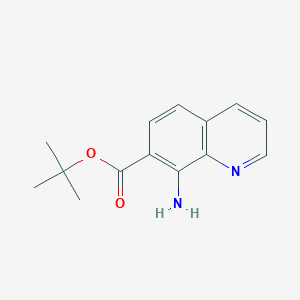

![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

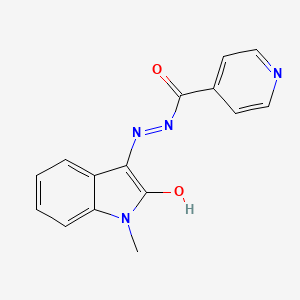

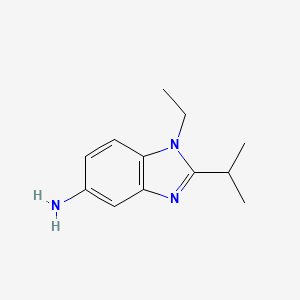

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)

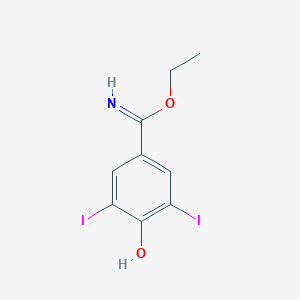

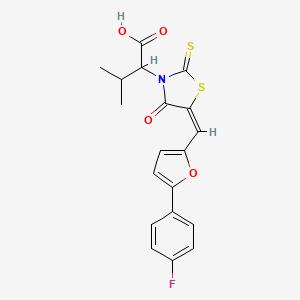

![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)

![3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2787234.png)